molecular formula C15H19N3O3S B2853412 4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034334-96-6

4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2853412
CAS No.: 2034334-96-6
M. Wt: 321.4
InChI Key: JPZRRHHLSYBDOO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-heterocyclic sulfonamide class, characterized by a fused bicyclic pyrazolo[1,5-a]pyridine core linked to a substituted benzenesulfonamide group. Its tetrahydropyridine moiety introduces conformational flexibility, which may influence target selectivity and pharmacokinetic properties.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11-9-14(3-4-15(11)21-2)22(19,20)17-12-6-8-18-13(10-12)5-7-16-18/h3-5,7,9,12,17H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZRRHHLSYBDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the molecular formula C15H19N3O3SC_{15}H_{19}N_{3}O_{3}S and a molecular weight of 321.4 g/mol. Its structure features a sulfonamide group linked to a tetrahydropyrazolo-pyridine moiety, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in disease processes. For instance, it may interact with kinases and other targets relevant to inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacteria and fungi. The presence of the pyrazole moiety is often associated with enhanced antibacterial effects.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Activity Type Tested Organisms/Targets IC50/MIC Values Reference
AntibacterialStaphylococcus aureus250 µg/mL
AntifungalCandida albicans250 µg/mL
Kinase Inhibitionp38α kinaseIC50 = 0.004 µM
Anti-inflammatoryTNFα productionDose-dependent inhibition

Case Studies

Several studies have investigated the biological implications of compounds structurally related to this compound:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of pyrazole derivatives against common pathogens. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure could enhance efficacy (MIC values around 250 µg/mL) .
  • Inflammation and Pain Models : In vivo models demonstrated that similar compounds could significantly reduce inflammation markers in response to lipopolysaccharide (LPS) treatment. The compound exhibited a dose-dependent reduction in TNFα levels after administration .
  • Kinase Activity Assessment : A docking study indicated that the compound might effectively inhibit p38α kinase by occupying critical binding sites, which is essential for developing anti-inflammatory agents .

Comparison with Similar Compounds

Structural Features

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents Key Modifications vs. Target Compound Reference ID
Target Compound : 4-Methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide Pyrazolo[1,5-a]pyridine - 4-Methoxy-3-methyl benzenesulfonamide Reference compound -
N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine - Thiophene at C5
- Trifluoromethyl at C7
- 4-Methoxybenzyl carboxamide
Pyrimidine core (vs. pyridine)
Additional trifluoromethyl group
N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide Pyrano[2,3-c]pyrazole - Cyano group at C5
- 4-Methylbenzenesulfonamide
- Methoxyphenyl group
Pyrano-pyrazole core (vs. pyrazolo-pyridine)
N,N-Dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide Pyrazolo[1,5-a]pyrazine - Pyrrolo[2,3-b]pyridine at C5
- N,N-Dimethyl sulfonamide
Pyrazine core (vs. pyridine)
Dimethyl sulfonamide
Key Observations:
  • Substituent Effects: The 4-methoxy-3-methyl group on the benzenesulfonamide may improve metabolic stability compared to trifluoromethyl () or cyano () substituents.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve selectivity in cyclization steps .
  • Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation, with bases (e.g., DIPEA) to neutralize acidic byproducts .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during sulfonamide coupling; reflux conditions (80–100°C) accelerate ring closure .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 1:1 hexane:EtOAc) .

Basic: What analytical techniques are recommended for characterizing structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns. For example, the tetrahydropyrazolo[1,5-a]pyridine core shows distinct doublets for H5 and H7 protons (δ 3.8–4.2 ppm) in CDCl₃ .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~420) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for diastereomers (e.g., syn- vs. anti-isomers) .

Advanced: How does stereoisomerism in the tetrahydropyrazolo[1,5-a]pyridine core affect biological activity, and what methods resolve such isomers?

Answer:

  • Impact on Activity : Syn-isomers (5R,7S) often show higher target affinity due to spatial alignment of the methoxy and sulfonamide groups. Anti-isomers (5S,7S) may exhibit reduced binding in kinase assays .
  • Resolution Methods :
    • Chiral HPLC : Use of Chiralpak AD-H columns (heptane/ethanol) separates enantiomers (retention times: 12.5 vs. 15.2 min) .
    • Dynamic NMR : Variable-temperature ¹H NMR in DMSO-d6 distinguishes rotamers via coalescence effects (ΔG‡ ~18 kcal/mol) .
    • Crystallization-Induced Diastereomer Resolution : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) yields enantiopure crystals .

Advanced: What strategies address discrepancies between in vitro and in vivo efficacy data?

Answer:
Discrepancies often arise from pharmacokinetic (PK) challenges:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify labile sites (e.g., O-demethylation of the methoxy group). Introduce fluorine substituents to block metabolism .
  • Bioavailability : Use logP adjustments (target 2–3) via substituent modification (e.g., replacing methyl with trifluoromethyl enhances membrane permeability) .
  • In Vivo Imaging : Radiolabel with ¹⁸F or ¹¹C to track tissue distribution in rodent models .

Advanced: How to design SAR studies focusing on the benzenesulfonamide moiety?

Answer:

  • Substitution Patterns :
    • Electron-Withdrawing Groups (e.g., -CF₃ at position 2): Enhance binding to hydrophobic pockets (IC50 improves from 250 nM to 50 nM in kinase assays) .
    • Steric Effects : Bulky substituents (e.g., tert-butyl) at position 4 reduce off-target interactions .
  • Methodology :
    • Parallel Synthesis : Generate a 24-compound library via Suzuki-Miyaura coupling .
    • Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., -OCH₃ contributes +1.2 log units) .

Advanced: What challenges arise in selectively functionalizing the pyrazolo[1,5-a]pyridine ring?

Answer:

  • Regioselectivity : The C3 position is more reactive than C6 due to electron density distribution. Use directing groups (e.g., boronic esters) for C–H activation at C6 .
  • Protecting Groups : Temporarily protect the sulfonamide nitrogen with Boc to prevent side reactions during halogenation (e.g., NBS in CCl₄) .
  • Cross-Coupling Limitations : Pd-catalyzed Buchwald-Hartwig amination at C5 requires bulky ligands (XPhos) to avoid dimerization .

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